REACTION_CXSMILES
|
S(Cl)(Cl)=O.C([O:9][C:10]([NH:12][C:13]1[CH:21]=[CH:20][C:19]([F:22])=[C:18]([F:23])[C:14]=1[C:15]([OH:17])=[O:16])=O)(C)(C)C>O1CCCC1>[F:23][C:18]1[C:14]2[C:15](=[O:17])[O:16][C:10](=[O:9])[NH:12][C:13]=2[CH:21]=[CH:20][C:19]=1[F:22]
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C(=C(C=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The brown solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the brown solid obtained
|
Type
|
CUSTOM
|
Details
|
was triturated with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The beige powder obtained
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in a high vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC2=C1C(OC(N2)=O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.5 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |